molecular formula C10H15N3O3 B2885923 ethyl N-[(Z)-2-cyano-3-(dimethylamino)-2-butenoyl]carbamate CAS No. 339018-11-0

ethyl N-[(Z)-2-cyano-3-(dimethylamino)-2-butenoyl]carbamate

Cat. No.: B2885923
CAS No.: 339018-11-0
M. Wt: 225.248
InChI Key: FTKZRKFSVFABDX-FPLPWBNLSA-N
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Description

Ethyl N-[(Z)-2-cyano-3-(dimethylamino)-2-butenoyl]carbamate is a chemical compound with a complex structure that includes a cyano group, a dimethylamino group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(Z)-2-cyano-3-(dimethylamino)-2-butenoyl]carbamate typically involves the reaction of ethyl cyanoacetate with dimethylamine under specific conditions. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then converted to the final product through further chemical transformations. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(Z)-2-cyano-3-(dimethylamino)-2-butenoyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce reduced forms with altered functional groups .

Scientific Research Applications

Ethyl N-[(Z)-2-cyano-3-(dimethylamino)-2-butenoyl]carbamate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a therapeutic agent or a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl N-[(Z)-2-cyano-3-(dimethylamino)-2-butenoyl]carbamate involves its interaction with specific molecular targets and pathways. The cyano and dimethylamino groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-[(Z)-2-cyano-3-(dimethylamino)-2-butenoyl]carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

ethyl N-[(Z)-2-cyano-3-(dimethylamino)but-2-enoyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-5-16-10(15)12-9(14)8(6-11)7(2)13(3)4/h5H2,1-4H3,(H,12,14,15)/b8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKZRKFSVFABDX-FPLPWBNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=C(C)N(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C(/C)\N(C)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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